4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a benzamide core with a cyclopropyl-oxoethoxy substituent and a thiophen-2-ylmethyl group, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the cyclopropyl-oxoethoxy group: This step may involve the reaction of a cyclopropyl ketone with an ethoxy group, possibly through a nucleophilic substitution or addition reaction.
Attachment of the thiophen-2-ylmethyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a thiophen-2-ylmethyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at the thiophene ring or the cyclopropyl group.
Reduction: Reduction reactions might target the carbonyl groups or the benzamide moiety.
Substitution: The benzamide and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may have several research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(2-cyclopropyl-2-oxoethoxy)-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
4-(2-cyclopropyl-2-oxoethoxy)-N-(pyridin-2-ylmethyl)benzamide: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may confer unique electronic and steric properties, potentially enhancing its reactivity and specificity in certain applications compared to similar compounds.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(12-3-4-12)11-21-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-22-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLXZQWQUHLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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